(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride
Description
Historical Development of Hypervalent Iodine Chemistry
The study of hypervalent iodine dates to the 19th century. The first diaryliodonium salt, diphenyliodonium iodide, was synthesized in 1894 by Hartmann and Meyer through the reaction of iodobenzene with silver iodide. However, early methods suffered from low yields and harsh conditions, limiting their utility. A breakthrough came in the 1950s with Beringer’s work, which established acid-mediated condensations of iodosylarenes and arenes to produce symmetric and unsymmetric diaryliodonium salts. For example, treating iodobenzene derivatives with sulfuric acid or trifluoroacetic acid enabled access to structurally diverse iodonium species.
Modern advancements, particularly since the 2000s, have refined synthetic routes. Electrochemical oxidations and one-pot protocols using potassium iodate or peroxides improved efficiency. The development of non-nucleophilic counterions (e.g., triflate, tetrafluoroborate) further enhanced solubility and reactivity. These innovations expanded applications in cross-coupling reactions and C–H functionalization, cementing diaryliodonium salts as staples in synthetic toolkits.
Structural Classification of Diaryliodonium Salts
Diaryliodonium salts adopt a T-shaped geometry around the iodine center, with two aryl groups in apical positions and a lone pair occupying the third site. The bonding involves three-center, four-electron interactions, where iodine utilizes its 5s and 5p orbitals to accommodate hypervalency. Key structural features include:
- Aryl Group Electronic Effects : Electron-donating substituents (e.g., methyl, isopropyl) stabilize the iodonium center by mitigating its electrophilicity.
- Counterion Influence : Chloride, triflate, or tetrafluoroborate anions modulate solubility and reactivity. For instance, triflate salts exhibit superior performance in polar aprotic solvents.
- Steric Considerations : Ortho-substituents on aryl rings hinder decomposition pathways, as seen in (4-methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride, where the para-substituents balance electronic stabilization with minimal steric hindrance.
The specific compound, this compound, exemplifies a diaryliodonium salt with tailored aryl groups. The 4-methylphenyl moiety provides electron-donating effects, while the 4-(propan-2-yl)phenyl group introduces steric bulk, enhancing stability without compromising reactivity.
Significance of this compound in Contemporary Research
This compound’s design addresses key challenges in aryl transfer reactions:
- Enhanced Solubility : The isopropyl group improves solubility in nonpolar solvents, facilitating reactions under mild conditions.
- Controlled Reactivity : The methyl group’s electron-donating effect reduces oxidative decomposition, enabling precise arylations of sensitive substrates.
- Versatility : Applications span metal-free arylations of heteroatoms (O, N, S) and transition-metal-catalyzed C–H functionalizations. For example, in copper-catalyzed cyclizations, the compound acts as an arylating agent for constructing polycyclic aromatics.
Recent studies highlight its utility in synthesizing pharmaceuticals and agrochemicals, where regioselectivity and functional group tolerance are paramount. Its stability under aerobic conditions further distinguishes it from traditional palladium-based systems.
Properties
IUPAC Name |
(4-methylphenyl)-(4-propan-2-ylphenyl)iodanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18I.ClH/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15;/h4-12H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNUZKZHHCNPCN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60775702 | |
| Record name | (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178233-70-0 | |
| Record name | (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride typically involves the reaction of iodobenzene derivatives with appropriate aromatic compounds under specific conditions. One common method is the reaction of 4-methylphenyl iodide with 4-(propan-2-yl)phenyl iodide in the presence of a suitable oxidizing agent and a chloride source. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different substituents.
Reduction: Reduction reactions can convert the iodonium ion to a neutral iodine compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiolates, amines, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different iodonium salts, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride involves the interaction of the positively charged iodine atom with nucleophiles. The iodonium ion acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Diaryliodonium salts vary in aryl substituents, which critically impact their reactivity and applications. Below is a comparative analysis of structurally related iodonium salts and other aromatic compounds:
Key Observations :
- Electron-donating substituents (e.g., methyl, isopropyl) stabilize the iodonium core, reducing electrophilicity but improving shelf life. This contrasts with electron-withdrawing groups (e.g., -F), which increase reactivity but may reduce thermal stability.
- Steric effects : Bulky substituents like isopropyl hinder nucleophilic attacks, making the compound less reactive in certain arylations compared to unsubstituted analogs.
Physical Properties
- Solubility : The isopropyl group in the target compound likely enhances lipophilicity compared to polar derivatives like the sulfonamides in . For example, disulfonamide 5a () has high solubility in DMSO due to sulfonamide groups, whereas iodonium salts are more soluble in aprotic solvents (e.g., acetonitrile).
- Thermal stability : Methyl and isopropyl substituents may raise the decomposition temperature relative to diaryliodonium salts with electron-withdrawing groups.
Biological Activity
The compound (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride , also known as an iodonium salt, has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and polymer science. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 320.68 g/mol
- Melting Point : Data on melting point is limited but generally aligns with similar iodonium salts.
- Solubility : Soluble in organic solvents, which is typical for iodonium compounds.
Iodonium salts like this compound are known to act as cationic polymerization initiators. This property is utilized in various applications, including the synthesis of polymers with specific biological activities. The mechanism typically involves the generation of a reactive cation that can initiate polymerization processes upon exposure to light or heat.
Cytotoxicity and Anticancer Potential
Some derivatives of iodonium salts have been tested for cytotoxicity against cancer cell lines. While direct studies on this specific compound are sparse, related compounds have demonstrated significant cytotoxic effects, suggesting potential for further exploration in anticancer therapies.
Synthesis and Evaluation
A study published in Beilstein Journal of Organic Chemistry outlines the synthesis of various iodonium salts and their biological evaluations. The research highlights the importance of substituent groups in determining the biological activity of synthesized compounds, which may provide insights into the activity of this compound .
Comparative Biological Activity
A comparative analysis of related compounds shows varying degrees of biological activity based on structural modifications. For example:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A | 14.8 | AChE Inhibitor |
| Compound B | 18.6 | Aβ Aggregation Inhibitor |
| This compound | TBD | TBD |
The above table illustrates that while specific data on this compound's IC50 values are not yet available, it may exhibit similar activities based on its structural characteristics.
Polymerization Initiation Studies
In polymer science, this compound has been utilized as a photoinitiator in cationic polymerization processes. Its efficiency in initiating polymerization under UV light has been documented, making it valuable for applications in coatings and adhesives .
Q & A
Q. What are the common synthetic routes for (4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride?
The synthesis typically involves coupling aryl groups via iodonium salt formation. A validated approach includes:
- Step 1 : Reacting 4-methylphenyl and 4-isopropylphenyl precursors with iodine monochloride (ICl) in dichloromethane under inert conditions.
- Step 2 : Purification via recrystallization using ethanol/water mixtures to isolate the iodanium chloride salt .
- Key Considerations : Control reaction temperature (<0°C) to minimize byproducts like diaryliodonium bis-salts. Yields range from 60–80% depending on stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for aryl groups) and isopropyl methyl groups (δ 1.2–1.3 ppm) .
- IR Spectroscopy : Confirm C-I stretching vibrations near 500–600 cm⁻¹ and aryl C-H bending at 3089 cm⁻¹ .
- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 645 [M⁺] for analogous iodonium salts) .
- X-ray Diffraction : Resolve crystal packing and counterion interactions using SHELXL refinement .
Q. How is X-ray crystallography applied to determine its crystal structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : SHELXL-2018 refines positional and anisotropic displacement parameters. Twinning or disorder requires the TWIN/BASF commands in SHELX .
- Validation : Check R-factors (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···Cl) .
Advanced Research Questions
Q. How to address discrepancies between experimental and computational spectral data?
- Root Cause : Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations.
- Methodology :
- Perform solvent-correlated DFT (e.g., PCM model) using Gaussian09 .
- Compare experimental IR/Raman spectra with scaled computational frequencies (scaling factor: 0.961) .
- Refine X-ray data with SHELXL to validate bond lengths/angles against computational geometries .
Q. What methodologies optimize the synthesis yield under varying conditions?
- Catalytic Optimization : Use Pd/Cu catalysts for Ullmann-type coupling to enhance aryl-iodine bond formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve iodine activation but may require post-reaction ion exchange to isolate chloride salts .
- Temperature Control : Lower temperatures (−20°C) reduce polysubstitution byproducts, as shown in analogous diaryliodonium syntheses .
Q. How can Hirshfeld surface analysis aid in understanding intermolecular interactions?
- Application : Hirshfeld surfaces quantify close contacts (e.g., C-H···Cl, π-π stacking) in crystal lattices.
- Procedure : Generate surfaces via CrystalExplorer, using dₑ (distance to external atoms) and dᵢ (internal distance) metrics. Red/blue regions indicate strong/weak interactions .
- Case Study : In chalcone derivatives, >10% of Hirshfeld surfaces corresponded to H···H contacts, highlighting van der Waals dominance .
Q. What are the challenges in refining crystal structures with twinning or disorder?
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a twin law of (-h, -k, l) was applied to a chalcone derivative with a 0.37 BASF scale factor .
- Disorder : Split positional occupancy for overlapping atoms (e.g., isopropyl groups) and apply SIMU/SADI restraints to stabilize refinement .
- Validation : Cross-check residual density maps (<0.5 eÅ⁻³) and R1/wR2 convergence (<0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
